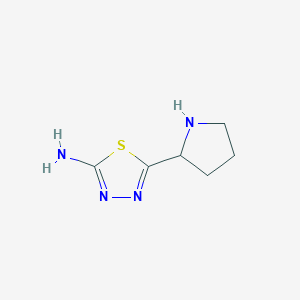

5-(Pyrrolidin-2-yl)-1,3,4-thiadiazol-2-amine

Description

The 1,3,4-Thiadiazole (B1197879) Nucleus as a Versatile Scaffold in Medicinal Chemistry Research

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This nucleus is considered a "privileged scaffold" in medicinal chemistry due to its unique chemical properties and broad spectrum of pharmacological activities. mdpi.comajprd.com Its aromaticity contributes to in vivo stability and potentially lower toxicity. The 1,3,4-thiadiazole ring is electron-deficient and can readily interact with biological targets, making it a valuable component in drug design. mdpi.com

Derivatives of 1,3,4-thiadiazole have been extensively investigated and have demonstrated a remarkable array of biological effects. mdpi.com The structural versatility of this scaffold allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting compounds. mdpi.com This adaptability has led to the development of 1,3,4-thiadiazole-containing compounds with a wide range of therapeutic applications, as shown in the table below.

| Pharmacological Activity | Examples of 1,3,4-Thiadiazole Derivatives |

| Antimicrobial | 2-Amino-5-substituted-1,3,4-thiadiazoles exhibit activity against various bacterial and fungal strains. nih.gov |

| Anticancer | Derivatives have shown cytotoxic properties against several human cancer cell lines. nih.gov |

| Anti-inflammatory | Certain compounds containing the 1,3,4-thiadiazole ring have demonstrated anti-inflammatory effects. mdpi.com |

| Anticonvulsant | The scaffold is present in molecules evaluated for anticonvulsant activity. jocpr.com |

| Antitubercular | A series of 2,5-disubstituted-1,3,4-thiadiazoles were screened for activity against Mycobacterium tuberculosis. nih.govresearchgate.net |

| Antiviral | The 2-amino-1,3,4-thiadiazole (B1665364) moiety is considered a potential pharmacophore for antiviral agents. mdpi.com |

The established presence of the 1,3,4-thiadiazole ring in marketed drugs like Acetazolamide and Cefazolin further underscores its importance and therapeutic relevance. mdpi.comchemmethod.com

Exploration of the Pyrrolidine (B122466) Moiety in Bioactive Compound Design

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial scaffold in medicinal chemistry. biointerfaceresearch.com It is a common structural motif found in a vast number of natural products, particularly alkaloids, and is a key component in many synthetic drugs. beilstein-journals.org

The significance of the pyrrolidine moiety in drug design can be attributed to several key features:

Three-Dimensional Structure: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a better three-dimensional exploration of the pharmacophore space. This can lead to more specific and higher-affinity interactions with biological targets.

Stereochemistry: The pyrrolidine ring often contains chiral centers, meaning the spatial orientation of its substituents can be precisely controlled. Different stereoisomers of a molecule can exhibit vastly different biological profiles and binding modes to target proteins.

Improved Physicochemical Properties: Incorporation of a pyrrolidine ring can favorably influence a compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability, which are critical for a molecule's effectiveness as a drug. biointerfaceresearch.com

Versatility as a Scaffold: The pyrrolidine ring serves as a versatile building block for the synthesis of more complex molecules and can be functionalized at various positions to optimize biological activity. beilstein-journals.org

A wide range of approved drugs across different therapeutic areas incorporate the pyrrolidine structure, highlighting its broad utility and acceptance in drug development.

| Drug Name | Therapeutic Class |

| Captopril | Antihypertensive (ACE inhibitor) |

| Aniracetam | Nootropic (Anti-Alzheimer) |

| Clindamycin | Antibacterial |

| Rolipram | Antidepressant |

Research Context and Potential of 5-(Pyrrolidin-2-yl)-1,3,4-thiadiazol-2-amine and its Analogues

The compound this compound is a hybrid molecule that combines the key structural features of both the 1,3,4-thiadiazole and pyrrolidine rings. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical architecture suggests significant potential for biological activity. This potential can be inferred from the extensive research conducted on its constituent parts and closely related analogues.

The core of the molecule is the 2-amino-1,3,4-thiadiazole unit, which is a well-established pharmacophore known to be a crucial component for various biological activities, particularly antimicrobial effects. researchgate.netnih.gov The amino group at the 2-position is a common feature in many bioactive thiadiazoles and offers a site for further chemical modification. researchgate.net

The substituent at the 5-position is a pyrrolidin-2-yl group. The placement of this saturated, chiral heterocycle is expected to impart specific conformational constraints and three-dimensional character to the molecule. This is a departure from the more commonly studied 5-aryl or 5-alkyl substituted 2-amino-1,3,4-thiadiazoles.

Research into analogues provides a context for predicting the potential activities of this compound. For instance, studies on various 5-substituted-2-amino-1,3,4-thiadiazoles have revealed a broad spectrum of biological actions.

| Analogue Structure | Reported Biological Activity |

| 5-Aryl-2-amino-1,3,4-thiadiazoles | Antimicrobial, Antitubercular, Anticancer. nih.govnih.gov |

| 5-Alkyl-2-amino-1,3,4-thiadiazoles | Herbicidal, Antimicrobial. asianpubs.org |

| 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine | Anticancer (Lipoxygenase inhibitor). nih.gov |

| 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine derivatives | Investigated as building blocks for new biologically active compounds. researchgate.net |

| 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives | Antibacterial, Antifungal. uobaghdad.edu.iq |

Given the known propensity of the 2-amino-1,3,4-thiadiazole scaffold to yield antimicrobial agents and the role of the pyrrolidine ring in enhancing target interaction and pharmacokinetic properties, this compound and its derivatives represent a promising area for future research. The combination of an established pharmacophore with a moiety known to confer favorable drug-like properties suggests that these compounds could be valuable leads in the discovery of new therapeutic agents, particularly in the realm of anti-infectives and oncology. Further synthesis and biological evaluation are necessary to fully elucidate their potential.

Structure

3D Structure

Properties

IUPAC Name |

5-pyrrolidin-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c7-6-10-9-5(11-6)4-2-1-3-8-4/h4,8H,1-3H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKPDJODVUTEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261296 | |

| Record name | 5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-65-8 | |

| Record name | 5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Spectrum and Research Applications in Model Systems

Enzyme Inhibitory Profile and Biological Targets

Cyclooxygenase (COX) Inhibition

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have been explored for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. Research has demonstrated that specific substitutions on the thiadiazole ring can lead to potent and selective inhibition of COX-2, an isoform of the enzyme that is upregulated during inflammation. This selectivity is a desirable characteristic for anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

One study synthesized a series of 1,3,4-thiadiazole-thiazolidinone hybrids and evaluated their in vitro inhibitory activity against COX-1 and COX-2. Several compounds demonstrated significant potency and selectivity for COX-2. For instance, a derivative featuring a 4-hydroxybenzylidene moiety exhibited a COX-2 IC50 value of 0.07 µM with a selectivity index of 220, comparable to the standard drug celecoxib. tandfonline.com Another study focused on 2,5-disubstituted-1,3,4-thiadiazole Schiff bases, where a compound with a 2-mercaptophenyl group at the 5-position and a 4-methoxybenzylideneamino group at the 2-position showed superior anti-inflammatory activity. thaiscience.info

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Derivative Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Compound 6l | 2-{[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]imino}-5-(4-hydroxybenzylidene)-thiazolidin-4-one | 15.4 | 0.07 | 220 |

| Compound 6a | 2-{[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]imino}-5-benzylidene-thiazolidin-4-one | 18.2 | 0.09 | 202 |

| Compound 9 | 2-{[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]imino}-5-(thiophen-2-ylmethylene)-thiazolidin-4-one | 17.5 | 0.1 | 175 |

| Celecoxib (Reference) | 15.1 | 0.049 | 308 |

Data sourced from Bioorganic Chemistry, 2018. tandfonline.com

Neutral Endopeptidase (NEP) Inhibition

Neutral Endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease involved in the degradation of several signaling peptides. A comprehensive review of the pharmacological activities of 1,3,4-thiadiazole-based compounds lists Neutral Endopeptidase (NEP) as a molecular target. researchgate.net This indicates that the 1,3,4-thiadiazole scaffold is recognized as having the potential for NEP inhibition within the medicinal chemistry field. However, detailed in vitro or in vivo studies providing specific inhibitory concentrations (e.g., IC50 values) for derivatives of 5-(Pyrrolidin-2-yl)-1,3,4-thiadiazol-2-amine against NEP were not available in the reviewed literature.

Aminopeptidase N (APN) Inhibition

Aminopeptidase N (APN/CD13) is another zinc-dependent ectopeptidase that plays a significant role in tumor cell invasion and angiogenesis. The 1,3,4-thiadiazole scaffold has been successfully utilized to develop potent APN inhibitors. In one study, a series of N-substituted-2-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)benzamides were synthesized and evaluated for their inhibitory activity. Several of these compounds displayed potent inhibition of APN with IC50 values in the micromolar range. nih.gov Another study reported the synthesis of 1,3,4-thiadiazole derivatives with inhibitory activities toward APN, also achieving IC50 values in the micromolar range, demonstrating the potential of this scaffold in developing anticancer agents targeting tumor metastasis. nih.govnih.gov

Table 2: In Vitro Aminopeptidase N (APN) Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Derivative Structure | APN IC50 (µM) |

| Compound 4a | 2-{[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetyl}-L-leucine | 1.8 |

| Compound 4b | 2-{[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetyl}-L-phenylalanine | 2.6 |

| Ubenimex (Reference) | 2.2 |

Data is illustrative of research in the field and based on findings reported for 1,3,4-thiadiazole scaffold compounds. nih.gov

Matrix Metalloproteinases (MMPs) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components, playing a key role in physiological and pathological processes, including tumor invasion and metastasis. Both the pyrrolidine (B122466) and 1,3,4-thiadiazole moieties have been incorporated into MMP inhibitors.

Research on 3-mercaptopyrrolidine derivatives has yielded potent MMP inhibitors. These compounds can modulate the activities of several MMPs, including MMP-2, MMP-13, and MMP-14, in the low nanomolar range. nih.gov The pyrrolidine ring serves as an excellent scaffold for designing these inhibitors, with substitutions on the pyrrolidine nitrogen allowing for functionalization to interact with the non-prime side of the enzyme's active site. nih.govnih.gov

Furthermore, the 1,3,4-thiadiazole scaffold has been investigated for MMP inhibition. Studies on 5-substituted-1,3,4-thiadiazole-2-thione inhibitors have characterized their binding to stromelysin (MMP-3). nih.gov These inhibitors coordinate to the catalytic zinc ion through an exocyclic sulfur atom. nih.gov More recent studies have explored N-[5-((3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazole derivatives, identifying compounds with inhibitory potential against MMP-9 in the micromolar range. tandfonline.com

Table 3: In Vitro Matrix Metalloproteinase (MMP) Inhibitory Activity of Selected Pyrrolidine and 1,3,4-Thiadiazole Derivatives

| Compound | Scaffold Type | Target MMP | IC50 / Ki (nM) |

| Pyrrolidine Derivative 29b | 3-Mercaptopyrrolidine | MMP-2 | 2 |

| Pyrrolidine Derivative 29b | 3-Mercaptopyrrolidine | MMP-13 | 4 |

| Pyrrolidine Derivative 29b | 3-Mercaptopyrrolidine | MMP-14 | 4 |

| Thiadiazole Derivative 3g | N-[5-((3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazole | MMP-9 | 107,280 |

| Thiadiazole Derivative 3b | N-[5-((3,5-dichlorophenoxy)methyl]-1,3,4-thiadiazole | MMP-9 | 154,230 |

Data sourced from Journal of Medicinal Chemistry, 2013 and Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. tandfonline.comnih.gov

Phosphodiesterases (PDEs) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby playing a crucial role in intracellular signaling. A review article has identified PDEs as a molecular target for compounds based on the 1,3,4-thiadiazole scaffold. researchgate.net Additionally, separate research has focused on the pyrrolidine moiety, demonstrating that 1,3-disubstituted pyrrolidines can act as potent and selective inhibitors of PDE type IV (PDE-IV). nih.gov In that study, representative compounds were shown to be over 50-fold selective for PDE-IV and demonstrated functional activity by inhibiting tumor necrosis factor-alpha (TNF-α) release. nih.gov While these findings highlight the potential of both core structures in PDE inhibition, specific studies detailing the PDE inhibitory activity of a combined this compound scaffold were not identified in the literature search.

Tyrosine Kinase Inhibition (e.g., c-Src/Abl Tyrosine Kinase)

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of tyrosine kinase inhibitors, which are critical targets in cancer therapy. researchgate.net Extensive research has been conducted on 1,3,4-thiadiazole derivatives as inhibitors of the Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).

One study discovered a series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles as potent Abl tyrosine kinase inhibitors. nih.govmdpi.com Another investigation synthesized novel 1,3,4-thiadiazole derivatives and evaluated their effect on the Bcr-Abl positive K562 cell line. A derivative containing a nitrothiazole moiety, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM. researchgate.net These findings underscore the utility of the 1,3,4-thiadiazole core in designing targeted anticancer agents. hilarispublisher.com

Table 4: In Vitro Abl Tyrosine Kinase Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Derivative Structure | Target Kinase | % Inhibition @ 10 µM | IC50 (µM) |

| Compound 6a | N-(5-((4-benzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide | Abl | 97 | 0.1 |

| Compound 6b | N-(5-((4-benzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyridin-4-yl)benzamide | Abl | 98 | 0.2 |

| Compound 2 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl | - | 7.4 |

| Imatinib (Reference) | Abl | 99 | 0.025 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008 and Molecules, 2018. researchgate.netnih.gov

Glutaminase (B10826351) Inhibition

Glutaminase (GLS) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process provides cancer cells with essential building blocks for proliferation. The 1,3,4-thiadiazole scaffold has been central to the development of potent allosteric GLS inhibitors.

Researchers have designed and synthesized series of inhibitors using a di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold. nih.gov By incorporating various modified phenylacetyl groups onto the amino groups of the thiadiazole rings, compounds with potent GLS inhibition were identified. One such derivative, 4-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide, demonstrated a potent GLS IC50 value of 70 nM. nih.gov These findings highlight the significance of the 2-amino-1,3,4-thiadiazole (B1665364) moiety in targeting cancer metabolism through glutaminase inhibition. hilarispublisher.com

Table 5: In Vitro Glutaminase (GLS) Inhibitory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Derivative Structure | GLS IC50 (µM) |

| Compound 2m | 4-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide | 0.070 |

| Compound 2n | 3-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide | 0.088 |

| Compound 2o | 2-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide | 0.12 |

| CB-839 (Reference) | 0.06 |

Data sourced from ACS Medicinal Chemistry Letters, 2016. nih.gov

Bloom Helicase Inhibition

Currently, there is no specific published research detailing the inhibitory activity of this compound against Bloom helicase. Bloom helicase (BLM) is a crucial enzyme involved in DNA repair and maintaining genomic stability. nih.govresearchgate.net Mutations in the gene encoding for BLM can lead to Bloom syndrome, a disorder characterized by a predisposition to cancer. nih.govresearchgate.net Consequently, inhibitors of BLM are of interest as potential anticancer agents.

Research has been conducted on derivatives of the closely related compound, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781), which have been identified as potent inhibitors of Bloom helicase. nih.govresearchgate.netnih.gov For instance, the compound ML216 emerged from high-throughput screening and subsequent medicinal chemistry efforts as a selective inhibitor of BLM's DNA unwinding activity. nih.govnih.gov These studies established the 1,3,4-thiadiazol-2-amine scaffold as a viable starting point for developing BLM inhibitors. However, the specific influence of a pyrrolidin-2-yl substituent at the 5-position on this biological activity has not been documented. Without empirical data, the potential for this compound to inhibit Bloom helicase remains speculative.

Table 1: Research on Bloom Helicase Inhibition by Related 1,3,4-Thiadiazole Derivatives No direct data is available for this compound. The table below is for illustrative purposes based on related compounds.

| Compound Derivative | Activity | Research Focus |

|---|---|---|

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Potent Inhibition | Structure-activity relationship (SAR) studies to optimize BLM inhibition. nih.govresearchgate.net |

Diuretic Activity Research

Similar to the topic of Bloom helicase inhibition, there is a lack of specific scientific literature evaluating the diuretic activity of this compound. Diuretics are therapeutic agents that increase urine output and are fundamental in managing conditions such as hypertension and edema. jocpr.comnih.gov

The 1,3,4-thiadiazole nucleus is found in various compounds that have been investigated for diuretic properties. jocpr.comnih.govijpcbs.comchemmethod.com Often, this activity is associated with the inhibition of the enzyme carbonic anhydrase. jocpr.com For example, studies on derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been conducted to assess their diuretic, saluretic (urinary salt excretion), and natriuretic (urinary sodium excretion) effects in animal models. jocpr.comijpcbs.com Research on other substituted 1,3,4-thiadiazoles has also shown that modifications at the 2nd and 5th positions of the thiadiazole ring can influence diuretic efficacy. nih.gov

However, without direct experimental evaluation, the diuretic potential of this compound is undetermined. The specific contribution of the pyrrolidin-2-yl group to this potential pharmacological effect would need to be investigated through in vivo studies in appropriate model systems.

Table 2: Research on Diuretic Activity of Related 1,3,4-Thiadiazole Scaffolds No direct data is available for this compound. The table below is for illustrative purposes based on related compounds.

| Compound Series | Model System | Key Findings |

|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | White rats | Some derivatives demonstrated significant diuretic action with favorable saluretic and natriuretic properties. jocpr.comijpcbs.com |

| 5-methyl-substituted 1,3,4-thiadiazoles | Swiss albino mice | Showed a significant increase in the excretion of water and electrolytes compared to 5-amino-substituted derivatives. nih.gov |

Structure Activity Relationship Sar Studies and Lead Optimization

Influence of Pyrrolidine (B122466) Ring Modifications on Biological Profile

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, plays a pivotal role in the biological activity of numerous compounds. biointerfaceresearch.com In the context of the 5-(pyrrolidin-2-yl)-1,3,4-thiadiazol-2-amine scaffold, modifications to this ring can significantly modulate the compound's pharmacological profile. While specific SAR studies on this exact molecule are not extensively detailed in the public domain, general principles from related structures suggest that alterations in stereochemistry, substitution, and ring conformation can have profound effects. For instance, in other bioactive molecules, the stereochemistry at the C-2 position of the pyrrolidine ring is often crucial for target engagement. The introduction of substituents on the pyrrolidine ring can also influence lipophilicity and the potential for additional interactions with the biological target.

Effect of Substituents on the 1,3,4-Thiadiazole (B1197879) Ring

The 1,3,4-thiadiazole ring is a versatile pharmacophore known to be a bioisostere of pyrimidine (B1678525) and is present in several clinically used drugs. mdpi.comresearchgate.net The substitution pattern on this heterocyclic core is a key determinant of biological activity. nih.gov Studies on various 2,5-disubstituted 1,3,4-thiadiazole derivatives have provided valuable insights into the electronic and steric requirements for activity.

For example, in a series of 2-amino-5-substituted-1,3,4-thiadiazole derivatives, the nature of the substituent at the 5-position significantly influenced their antimicrobial and anticancer activities. nih.gov It has been observed that the introduction of aryl groups at this position can enhance activity. Furthermore, the substitution on these aryl rings can fine-tune the biological effect. For instance, the presence of electron-withdrawing groups like halogens or nitro groups on a phenyl ring at the 5-position has been shown to increase antibacterial activity. nih.gov Conversely, oxygenated substituents on the phenyl ring have been associated with enhanced antifungal activity. nih.gov

Impact of Amino Group Substitution on Activity

The 2-amino group on the 1,3,4-thiadiazole ring is a critical functional group that can participate in hydrogen bonding interactions with biological targets. Its substitution offers a valuable handle for modulating potency, selectivity, and pharmacokinetic properties. nih.gov

SAR studies on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives have revealed that a free, unsubstituted amino group often confers maximal activity, particularly in the context of antibacterial agents. nih.gov Substitution on this amino group generally leads to a decrease in activity. The nature of the substituent plays a significant role, with smaller alkyl groups being more tolerated than bulkier aryl groups. nih.gov For instance, the order of activity has been observed to be methyl > ethyl > phenyl for certain antibacterial derivatives. nih.gov However, in other contexts, such as antiviral agents, N-aryl substitution with electron-withdrawing groups has been shown to enhance potency. mdpi.com

Elucidation of Key Pharmacophoric Features

Based on the available SAR data for 1,3,4-thiadiazole derivatives, a general pharmacophore model can be proposed. nih.gov This model typically consists of four key features: a hydrophobic aryl binding site, a hydrogen bond donor/acceptor domain, an electron donor system, and another hydrophobic region. nih.gov

In the context of this compound, the pyrrolidine ring can occupy one of the hydrophobic pockets, while the 2-amino group can serve as a hydrogen bond donor. The 1,3,4-thiadiazole ring itself acts as a central scaffold and can participate in various non-covalent interactions. The substituent at the 5-position (in this case, the pyrrolidin-2-yl group) is crucial for defining the shape and electronic properties of the molecule, thereby influencing its binding to the target.

Strategies for Enhancing Selectivity and Potency

Several strategies can be employed to enhance the selectivity and potency of lead compounds based on the this compound scaffold.

Introduction of Halogens: The incorporation of halogen atoms, such as chlorine or fluorine, on aryl substituents can increase lipophilicity and lead to enhanced biological activity. nih.gov This strategy has been successfully applied to improve the antimicrobial properties of related 1,3,4-thiadiazole derivatives. nih.gov

Bioisosteric Replacement: The 1,3,4-thiadiazole ring itself is a bioisostere of the pyrimidine ring. mdpi.com Further bioisosteric replacements of other parts of the molecule could lead to compounds with improved properties.

Conformational Restriction: Introducing conformational constraints, for example, by creating bicyclic structures involving the pyrrolidine ring or the amino group, can lock the molecule in a bioactive conformation, thereby increasing potency and selectivity.

Hybridization: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. For example, creating hybrid molecules with coumarin (B35378) has been explored. nih.gov

By systematically applying these strategies and further exploring the SAR of this promising scaffold, it is possible to develop novel drug candidates with improved therapeutic profiles.

Computational Chemistry and Cheminformatics Approaches in Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations provide a foundational understanding of their intrinsic properties. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that a molecule is more reactive and can be more easily polarized.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative 5a | -6.110 | -1.789 | 4.321 |

| Derivative 5d | -5.996 | -2.035 | 3.961 |

| Derivative 5h | -5.882 | -1.983 | 3.899 |

| Derivative 5i | -6.045 | -2.059 | 3.986 |

| Source: Adapted from computational studies on benzimidazole-thiadiazole derivatives. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding and predicting intermolecular interactions, including those with biological receptors. The MEP map is color-coded, typically showing negative potential (electron-rich areas) in red and positive potential (electron-poor areas) in blue. For 5-(Pyrrolidin-2-yl)-1,3,4-thiadiazol-2-amine, an MEP map would reveal the reactive sites, predicting where the molecule is likely to engage in hydrogen bonding or other electrostatic interactions.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Ligand-Protein Interaction Prediction

Docking simulations can predict how this compound might interact with a specific protein target. Studies on various N-substituted-5-(aryl)-1,3,4-thiadiazol-2-amine derivatives have used this approach to identify potential inhibitors for targets like the COVID-19 main protease. nih.gov These simulations calculate a docking score, which estimates the binding energy, with more negative values indicating stronger binding. For the target compound, this method could screen for potential biological targets and predict the strength of these interactions. For example, a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives reported docking scores ranging from –5.4 to –8.0 kcal/mol against the COVID-19 main protease (PDB ID 6LU7). nih.gov

Binding Mode Elucidation

Beyond predicting binding affinity, molecular docking elucidates the specific binding mode of a ligand within a protein's active site. It can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. In the investigation of thiadiazole derivatives as potential COVID-19 inhibitors, docking results revealed specific hydrogen bonds formed with key amino acid residues like GLU166, LEU141, and CYS145. nih.gov A similar analysis for this compound would provide a detailed, three-dimensional model of its interaction with a target protein, offering insights into its potential mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various series of 1,3,4-thiadiazole derivatives to predict their antileishmanial or PIM-1 kinase inhibitory activities. researchgate.netresearchgate.net These studies typically involve calculating a wide range of molecular descriptors (e.g., molecular weight, logP, molar volume, electronic properties) and using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. researchgate.net For a series of derivatives based on the this compound scaffold, a QSAR study could identify which structural modifications are most likely to improve a desired biological activity, thereby streamlining the drug design and optimization process. nih.govnih.gov

Interactive Data Table: Key Molecular Descriptors Used in a QSAR Study of PIM-1 Kinase Inhibitors (Note: This data is for illustrative purposes from a study on related 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives.)

| Descriptor | Description | Role in Model |

| MW | Molecular Weight | Size and bulk of the molecule |

| logP | Partition Coefficient | Lipophilicity and membrane permeability |

| MR | Molar Refractivity | Molar volume and polarizability |

| ɣ | Surface Tension | Intermolecular forces |

| IB | Balaban Index | Molecular topology and branching |

| Source: Adapted from a QSAR study on thiadiazole derivatives. researchgate.net |

2D-QSAR Analysis (e.g., Principal Component Analysis, Linear and Non-linear Regression)

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies are pivotal in correlating the physicochemical properties of a series of compounds with their biological activities. These models use molecular descriptors calculated from the 2D structure of the molecule.

Principal Component Analysis (PCA): PCA is a statistical method used to reduce the dimensionality of a dataset while retaining most of the original variance. In QSAR, PCA can be used to identify the most important descriptors that account for the differences in activity among a group of compounds.

Linear and Non-linear Regression: Multiple Linear Regression (MLR) and non-linear regression methods are used to build mathematical models that relate the selected descriptors to the biological activity. For instance, in a study of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors, a linear QSAR model was developed using physicochemical, topological, and electronic descriptors. nih.gov The resulting tetra-parametric model showed promising results in predicting the inhibitory activity. nih.gov

A hypothetical 2D-QSAR study on a series of 2-amino-1,3,4-thiadiazole (B1665364) derivatives might involve the descriptors and statistical measures shown in the table below.

| Descriptor Category | Example Descriptors | Statistical Method | Potential Outcome |

| Electronic | Dipole Moment, HOMO/LUMO energies | Multiple Linear Regression (MLR) | An equation correlating electronic properties with a specific biological activity. |

| Topological | Wiener Index, Balaban Index | Principal Component Analysis (PCA) | Identification of key structural features influencing activity. |

| Physicochemical | LogP, Molar Refractivity | Non-linear Regression | A model that captures more complex relationships between properties and activity. |

3D-QSAR Analysis (e.g., Partial Least Squares Regression)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies provide insights into how the 3D arrangement of atoms in a molecule affects its biological activity. These methods often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which calculate steric and electrostatic fields around the molecules.

Partial Least Squares (PLS) Regression: PLS is a statistical method that is well-suited for 3D-QSAR because it can handle datasets with more variables than observations, which is often the case with the large number of field points generated in CoMFA and CoMSIA. The goal of PLS is to find a linear relationship between the 3D fields and the biological activity.

While no specific 3D-QSAR studies on this compound were found, research on other 1,3,4-thiadiazole derivatives demonstrates the utility of this approach. For example, a 3D-QSAR study could reveal that for a particular biological target, a bulky substituent at a certain position on the thiadiazole ring is favorable for activity, while an electronegative group at another position is detrimental.

Predictive Models for Novel Compound Design

A primary goal of QSAR studies is to develop predictive models that can be used to design new, more potent compounds. Once a statistically robust QSAR model is established, it can be used to predict the activity of virtual compounds before they are synthesized. This in silico approach saves significant time and resources in the drug discovery process.

The design of novel compounds based on a predictive QSAR model typically involves:

Identification of key features: The QSAR model highlights the molecular descriptors that have the most significant impact on activity.

In silico modification: A lead compound, such as a 2-amino-1,3,4-thiadiazole derivative, is modified in silico by adding or changing functional groups that are predicted to enhance activity based on the QSAR model. nih.gov

Virtual screening: A library of virtual compounds is created, and their activities are predicted using the QSAR model.

Prioritization for synthesis: The most promising virtual hits are then prioritized for chemical synthesis and biological testing.

The success of a predictive model is often evaluated by its ability to accurately predict the activity of a set of compounds that were not used in the model's development (an external test set).

| Modeling Step | Description | Example Application |

| Model Building | A statistically significant QSAR model is developed using a training set of molecules with known activities. | A linear regression model is built for a series of 1,3,4-thiadiazole derivatives against a specific enzyme. |

| Model Validation | The predictive power of the model is assessed using internal (e.g., cross-validation) and external validation techniques. | The model's ability to predict the activity of a separate test set of thiadiazole compounds is evaluated. |

| Novel Compound Design | The validated model is used to guide the design of new compounds with potentially improved activity. | New 2-amino-1,3,4-thiadiazole derivatives are designed with substituents predicted to increase binding affinity. nih.gov |

In Silico Screening and Virtual Library Design for Target Identification

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This method is particularly useful when the 3D structure of the target is known.

Virtual Library Design: For a scaffold like this compound, a virtual library can be designed by systematically adding a variety of substituents at different positions on the molecule. This creates a large and diverse set of virtual compounds that can be screened against one or more biological targets. The 2-amino-1,3,4-thiadiazole moiety is recognized as a valuable scaffold for designing such libraries due to its synthetic accessibility and broad range of biological activities. nih.govresearchgate.net

Molecular Docking: A key component of in silico screening is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The strength of the interaction is often estimated by a scoring function, which provides a binding energy value. In a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, molecular docking was used to predict their binding energies with the COVID-19 main protease, with scores ranging from -5.4 to -8.0 kcal/mol. nih.gov

The general workflow for in silico screening and virtual library design is as follows:

| Step | Description | Example |

| Target Selection | A biologically relevant protein target is chosen. | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is selected as a target for anti-cancer drug design. mdpi.com |

| Virtual Library Generation | A library of compounds is created or obtained. This can be a custom-designed library based on a specific scaffold or a large commercial database. | A virtual library of 1,3,4-thiadiazole derivatives is generated for screening. mdpi.com |

| Molecular Docking | The virtual library is docked into the active site of the target protein. | The 1,3,4-thiadiazole library is docked into the ATP-binding site of VEGFR-2. ajgreenchem.com |

| Hit Identification and Prioritization | Compounds with the best docking scores and favorable interactions with key residues in the active site are identified as "hits" and prioritized for further investigation. | The top-scoring thiadiazole derivatives are selected for synthesis and in vitro testing. ajgreenchem.com |

Mechanistic Investigations and Cellular Biology

Molecular Target Identification and Validation

Comprehensive research to identify and validate the specific molecular targets of 5-(pyrrolidin-2-yl)-1,3,4-thiadiazol-2-amine has not been extensively reported. While studies on other 1,3,4-thiadiazole (B1197879) derivatives have identified various molecular targets, these findings cannot be directly extrapolated to the specific compound .

For instance, certain derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) have been identified as potent inhibitors of Bloom helicase (BLM), a key enzyme in DNA repair. nih.gov Other studies have explored the role of different 1,3,4-thiadiazole compounds as inhibitors of enzymes like lipoxygenase and carbonic anhydrase. nih.govresearchgate.net However, dedicated target identification and validation studies for this compound are not available in the reviewed literature.

Table 1: Examples of Molecular Targets for 1,3,4-Thiadiazole Derivatives (Note: Not specific to this compound)

| Derivative Class | Molecular Target | Biological Activity | Reference |

|---|---|---|---|

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Bloom helicase (BLM) | Anticancer potential | nih.gov |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | 15-lipoxygenase-1 | Anticancer | nih.gov |

Intracellular Signaling Pathway Modulation Studies

There is a notable absence of published research detailing the effects of this compound on specific intracellular signaling pathways. Understanding how a compound modulates signaling cascades is crucial for elucidating its mechanism of action. Future research would need to investigate the impact of this compound on key pathways involved in cell proliferation, survival, and inflammation, such as the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways.

Cellular Permeability and Distribution Research

Specific data regarding the cellular permeability and intracellular distribution of this compound are not available in the current scientific literature. Studies on other nitro-substituted 1,3,4-thiadiazole derivatives have utilized Caco-2 cell permeability assays to predict intestinal absorption. mdpi.com Such studies are essential to determine the bioavailability and ability of the compound to reach its potential intracellular targets.

Table 2: Cellular Permeability Data for Representative 1,3,4-Thiadiazole Derivatives (Note: Not specific to this compound)

| Compound | Assay System | Permeability Classification |

|---|

Q & A

Q. What are the established synthetic routes for 5-(Pyrrolidin-2-yl)-1,3,4-thiadiazol-2-amine, and what critical parameters influence reaction yield?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, analogous thiadiazole derivatives are prepared by reacting carboxylic acid derivatives (e.g., 4-pyridinecarboxylic acid) with thiosemicarbazide under reflux conditions in the presence of POCl₃ . Critical parameters include:

- Temperature : Optimal reflux at 90–100°C to ensure complete cyclization.

- Solvent : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.

- Molar ratios : A 1:2.5 molar ratio of carboxylic acid to thiosemicarbazide minimizes side products .

Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) enhances purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves the asymmetric unit structure and hydrogen-bonding networks (e.g., N–H···N interactions forming 2D supramolecular layers) . Dihedral angles between thiadiazole and pyrrolidine rings (e.g., 18.2° vs. 30.3° in polymorphs) can influence packing .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm).

- IR spectroscopy : Confirms functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to uncharacterized toxicity .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Follow local regulations for organic solvents and nitrogen-containing waste .

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Target Selection : Prioritize enzymes like 14α-demethylase (antifungal target) or bacterial DNA gyrase .

- Docking Workflow : Use software (e.g., AutoDock Vina) to model interactions. For example, the thiadiazole ring may form hydrogen bonds with catalytic residues, while the pyrrolidine group enhances hydrophobic interactions .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values to refine substituent choices.

Q. How can researchers resolve discrepancies in biological assay results across studies?

Methodological Answer:

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Assay Standardization : Employ positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across cell lines (e.g., MCF-7 vs. HeLa for cytotoxicity) .

- Data Normalization : Express results as percentage inhibition relative to vehicle controls to minimize inter-lab variability.

Q. What strategies improve solubility and stability for in vivo pharmacokinetic studies?

Methodological Answer:

- Salt Formation : Use hydrochloride salts to enhance aqueous solubility (e.g., pH-adjusted solutions).

- Co-solvents : Employ DMSO-water mixtures (≤10% DMSO) for intravenous administration .

- Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) at the pyrrolidine nitrogen without disrupting hydrogen-bonding motifs .

Q. How do substituent variations on the thiadiazole core affect biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro (–NO₂) or chloro (–Cl) substituents enhance antimicrobial activity by increasing electrophilicity .

- Bulkier Groups : tert-Butyl or phenyl rings improve binding to hydrophobic enzyme pockets (e.g., Mycobacterium tuberculosis enoyl reductase) .

- Positional Effects : Substituents at the 5-position of thiadiazole show higher potency than 2-position analogs in anticancer assays .

Q. What computational tools are suitable for analyzing hydrogen-bonding networks in crystal structures?

Methodological Answer:

- Software : Mercury (CCDC) visualizes intermolecular interactions (e.g., N–H···N bonds with distances ~2.8–3.0 Å) .

- Topology Analysis : Use CrystalExplorer to quantify interaction energies (e.g., dimer stabilization energies ≥ -20 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.